molecular formula C9H13ClN2 B8144202 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B8144202
M. Wt: 184.66 g/mol
InChI Key: YOUDLLVSHDOEQG-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and an amine group at the 1-position of a 2-methylpropan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 4-chloropyridine with 2-methylpropan-1-amine under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, followed by nucleophilic substitution on the 4-chloropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine is unique due to the combination of the pyridine ring with a chlorine substituent and an amine group on a 2-methylpropan-1-amine chain. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

IUPAC Name

1-(4-chloropyridin-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-6(2)9(11)8-5-7(10)3-4-12-8/h3-6,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUDLLVSHDOEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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